molecular formula C6H7N<br>C6H7N<br>C5H4N(CH3) B031789 2-Methylpyridine CAS No. 109-06-8

2-Methylpyridine

Cat. No. B031789
Key on ui cas rn: 109-06-8
M. Wt: 93.13 g/mol
InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Patent
US08461257B2

Procedure details

Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel. All reactions are performed under a nitrogen environment. About 160 g of DMAC used as solvent is added into the flask. About 18.77 g (0.059 mole) of TMFB are dissolved into the DMAC. After the TMFB is completely dissolved in the DMAC solvent, about 13.35 g (0.045 moles) of BPDA and about 7.87 g (0.015 moles) of BPADA are added into the liquid solution, which is then continuously agitated for about 4 hours for forming a PAA solution with a viscosity of about 150,000 cP. The PAA solution is mixed with a dehydrant acetic anhydride and a catalyst picoline with a PAA:acetic anhydride:picoline molar ratio of about 1:2:1 to obtain a precursor solution. A polyimide film is casted in the same manner as Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
13.35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](C2C=C[C:10]3[C:13]([O:15][C:16](=[O:17])[C:9]=3C=2)=[O:14])=[CH:5][C:4]2C(OC(=O)[C:3]=2[CH:2]=1)=O.C(OC(=O)C)(=O)C.CC([N:33](C)C)=O>>[C:13]([O:15][C:16](=[O:17])[CH3:9])(=[O:14])[CH3:10].[N:33]1[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=1[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
13.35 g
Type
reactant
Smiles
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
is then continuously agitated for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel
ADDITION
Type
ADDITION
Details
is added into the flask
ADDITION
Type
ADDITION
Details
are added into the liquid solution, which
CUSTOM
Type
CUSTOM
Details
for forming a PAA solution with a viscosity of about 150,000 cP

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Name
Type
product
Smiles
N1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08461257B2

Procedure details

Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel. All reactions are performed under a nitrogen environment. About 160 g of DMAC used as solvent is added into the flask. About 18.77 g (0.059 mole) of TMFB are dissolved into the DMAC. After the TMFB is completely dissolved in the DMAC solvent, about 13.35 g (0.045 moles) of BPDA and about 7.87 g (0.015 moles) of BPADA are added into the liquid solution, which is then continuously agitated for about 4 hours for forming a PAA solution with a viscosity of about 150,000 cP. The PAA solution is mixed with a dehydrant acetic anhydride and a catalyst picoline with a PAA:acetic anhydride:picoline molar ratio of about 1:2:1 to obtain a precursor solution. A polyimide film is casted in the same manner as Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
13.35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](C2C=C[C:10]3[C:13]([O:15][C:16](=[O:17])[C:9]=3C=2)=[O:14])=[CH:5][C:4]2C(OC(=O)[C:3]=2[CH:2]=1)=O.C(OC(=O)C)(=O)C.CC([N:33](C)C)=O>>[C:13]([O:15][C:16](=[O:17])[CH3:9])(=[O:14])[CH3:10].[N:33]1[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=1[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
13.35 g
Type
reactant
Smiles
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
is then continuously agitated for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel
ADDITION
Type
ADDITION
Details
is added into the flask
ADDITION
Type
ADDITION
Details
are added into the liquid solution, which
CUSTOM
Type
CUSTOM
Details
for forming a PAA solution with a viscosity of about 150,000 cP

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Name
Type
product
Smiles
N1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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